molecular formula C5H6BrN3O2 B1447254 (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674389-95-7

(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1447254
CAS No.: 1674389-95-7
M. Wt: 220.02 g/mol
InChI Key: YGADHFZHQDNJTP-UHFFFAOYSA-N
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Description

“(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1674389-95-7. It has a molecular weight of 220.03 and its IUPAC name is 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11). This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Properties : Compounds containing 5-oxo-[1,2,4]triazole ring, similar in structure to (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid, have shown antimicrobial activity against various microorganisms, although no antifungal activity against yeast-like fungi was observed. These compounds also showed inhibitory effects on mycelial growth and possessed antitumor activity towards breast cancer (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

  • Development of New Antimicrobial Agents : New derivatives of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, structurally related to this compound, were synthesized as novel antimicrobial agents. These compounds showed significant antimicrobial activities against various bacterial strains and yeast (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Synthesis and Chemical Transformations

  • Synthesis Techniques and Transformation : Research on the synthesis of compounds containing triazole rings, including methods like the Wilgerodt-Kindler transformation, demonstrates the versatile chemical nature of these compounds. The research details the transformation of certain ethanones into acetic acids, showcasing the chemical versatility of triazole-containing compounds (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).

  • Continuous Manufacturing of Triazole Derivatives : A safe and efficient continuous process was developed for the synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, highlighting the advancements in the manufacturing process of triazole derivatives for industrial and pharmaceutical applications (Karlsson et al., 2017).

Biomedical Research and Drug Development

  • Cholinesterase Inhibitors Development : Triazole derivatives synthesized as potential cholinesterase inhibitors have shown promise as anticholinesterase agents. These compounds could be significant in the development of treatments for conditions like Alzheimer's disease (Mohsen, 2012).

  • Synthesis of New Nitrogen/Sulfur Heterocycles : Linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings resulted in the synthesis of new heterocyclic compounds. These compounds are potential candidates for further research in drug development, showcasing the utility of triazole derivatives in creating complex molecular structures (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADHFZHQDNJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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